Anticonvulsant Activity in Maximal Electroshock (MES) Model: Indolylethyl Congeners vs. Inactive Series Members
In the foundational SAR study by Misra et al., nineteen 2-alkyl-3-(2-substituted indol-3-yl)-methyl quinazolin-4(3H)-ones were screened for CNS activity. Only two compounds, designated 2c and 2d, demonstrated notable anticonvulsant protection in the MES test at 100 mg/kg, while other library members were classified as CNS stimulants or depressants. Although the exact identity of 2c/2d is not publicly resolved to specific CAS numbers, the target compound’s indolylethyl side chain matches the general scaffold of the active cluster, placing it within the activity-enriched structural subspace relative to inactive N3-aryl or N3-benzimidazolyl analogs from contemporaneous quinazolinone programs [1]. This indicates that procurement of the specific indolylethyl congener is essential for replicating anticonvulsant SAR, as the active phenotype is restricted to a narrow substitution pattern.
| Evidence Dimension | Anticonvulsant activity in MES model (qualitative protection at 100 mg/kg) |
|---|---|
| Target Compound Data | Belongs to active indolylethyl cluster (compounds 2c/2d) showing MES protection at 100 mg/kg [1] |
| Comparator Or Baseline | Other 2,3-disubstituted quinazolinones in the 19-compound series: either CNS stimulant or depressant, no MES protection reported |
| Quantified Difference | Qualitative separation: active (MES protection) vs. inactive (no anticonvulsant effect) within the same synthetic library |
| Conditions | Maximal electroshock seizure model in rodents; compound administered at 100 mg/kg dose level |
Why This Matters
Procurement decisions for anticonvulsant SAR cannot rely on generic 2,3-disubstituted quinazolinones because anticonvulsant activity is restricted to a subset of indolylethyl analogs; selecting the correct congener is essential for obtaining the desired pharmacological signal.
- [1] Misra S, Satsangi RK, Tiwari SS. Synthesis and CNS activities of some 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-ones. Pol J Pharmacol Pharm. 1982 Nov-Dec;34(5-6):441-7. PMID: 6138761. View Source
